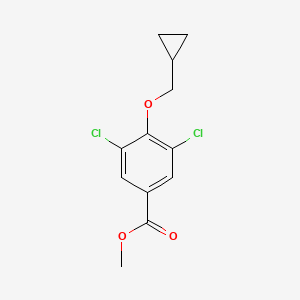
2-(4-Fluorophenyl)-4,5-dimethylthiazole
Descripción general
Descripción
2-(4-Fluorophenyl)-4,5-dimethylthiazole (2-F-4,5-DMT) is a heterocyclic aromatic compound that is used in the synthesis of various organic compounds. It is a derivative of thiazole and is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. 2-F-4,5-DMT is an important intermediate in the synthesis of a number of compounds, as it can be used to form a variety of derivatives such as amines, esters, amides, and nitriles.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- 2-(4-Fluorophenyl)-4,5-dimethylthiazole has been synthesized and characterized structurally. These compounds are crystallized from dimethylformamide solvent, suitable for structure determination by single crystal diffraction. The molecule is essentially planar except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Activity
- The antimicrobial and antifungal activities of fluorophenyl-containing derivatives, including those similar to 2-(4-Fluorophenyl)-4,5-dimethylthiazole, have been studied. Some compounds demonstrated significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Бігдан, 2021).
Anti-Tumor Activities
- Studies on 2-(4-Fluorophenyl)-4,5-dimethylthiazole derivatives have shown potent anticancer activities. These compounds have been effective against various cancer cell lines, suggesting their potential as anti-cancer agents (Huang et al., 2012).
Neuroprotective Activities
- Derivatives of 2-(4-Fluorophenyl)-4,5-dimethylthiazole have exhibited neuroprotective activities. In particular, their efficacy in neuronal cell cultures exposed to neurotoxic agents has been noted, indicating potential applications in neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Quantum-Chemical Studies
- Quantum-chemical studies have been conducted on derivatives of 2-(4-Fluorophenyl)-4,5-dimethylthiazole. These studies are crucial for understanding the molecular properties and potential interactions of these compounds with biological targets (Jayabharathi et al., 2011).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJDDDJYBWOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4,5-dimethylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



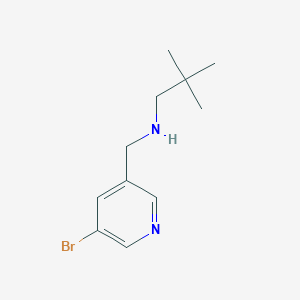
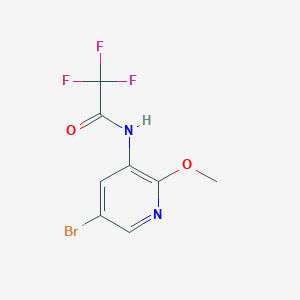
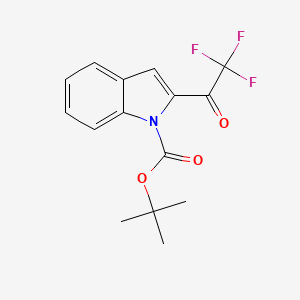
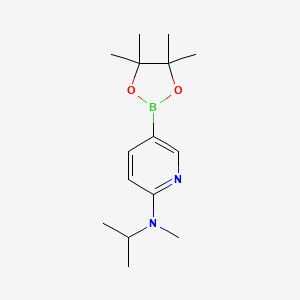
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
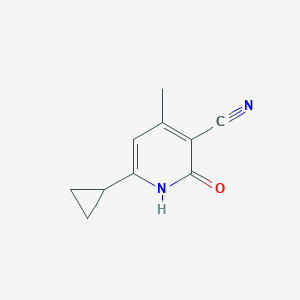
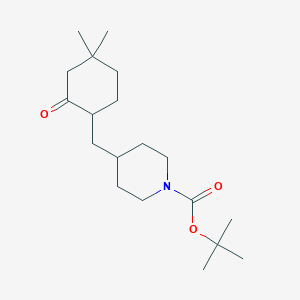
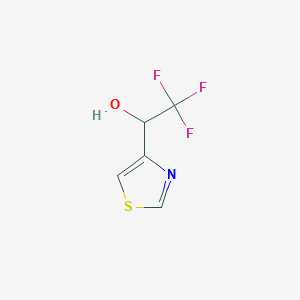
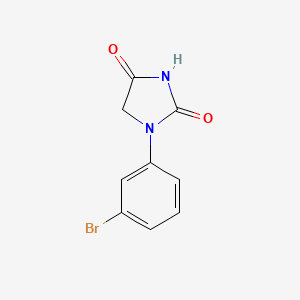
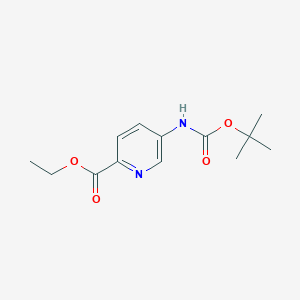
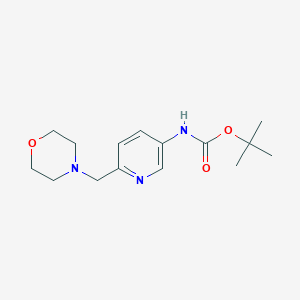
![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)
